(R*,S*)-Pentane-2,4-diol
CAS No.: 3950-21-8
Cat. No.: VC17879924
Molecular Formula: C5H12O2
Molecular Weight: 104.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3950-21-8 |
---|---|
Molecular Formula | C5H12O2 |
Molecular Weight | 104.15 g/mol |
IUPAC Name | (2S,4R)-pentane-2,4-diol |
Standard InChI | InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5+ |
Standard InChI Key | GTCCGKPBSJZVRZ-SYDPRGILSA-N |
Isomeric SMILES | C[C@H](C[C@H](C)O)O |
Canonical SMILES | CC(CC(C)O)O |
Introduction
Structural Characteristics and Stereochemical Configuration
(R*,S*)-Pentane-2,4-diol (CAS 3950-21-8) is a five-carbon diol with hydroxyl groups at the 2nd and 4th positions. Its molecular formula is , with a molecular weight of 104.15 g/mol . The compound exists in a meso form due to its internal plane of symmetry, resulting in a non-chiral configuration despite having stereogenic centers at C2 and C4. The relative configuration is designated as (2S,4R), as confirmed by its IUPAC name and InChIKey (GTCCGKPBSJZVRZ-SYDPRGILSA-N) .
The stereochemical distinction between (R*,S*)-pentane-2,4-diol and its enantiomers, such as (2R,4R)-pentane-2,4-diol (CAS 36402-52-5), is critical for its application in asymmetric synthesis. Unlike the (R,R) isomer, which exhibits optical activity, the meso form is achiral due to its internal compensation . This property makes it valuable in reactions requiring stereochemical control without introducing external chirality.
Synthesis Methods and Optimization
Catalytic Hydrogenation of β-Diketones
A prominent synthesis route involves the asymmetric hydrogenation of β-diketones using chiral catalysts. Kobayashi et al. demonstrated that (2R,4R)-pentane-2,4-diol—a stereoisomer of the title compound—can be synthesized via Ru₂Cl₄[(R)-BINAP]₂(NEt₃)-catalyzed hydrogenation of 2,4-pentanedione . While this method primarily yields the (R,R) isomer, racemic mixtures or meso forms may arise under specific conditions, such as incomplete stereochemical control or post-synthetic modifications.
Reduction of Diacetone Alcohol
Patent literature describes the catalytic hydrogenation of diacetone alcohol (4-hydroxy-4-methylpentan-2-one) to produce 2-methylpentane-2,4-diol derivatives . Although this process targets structurally related diols, it highlights the broader applicability of hydrogenation strategies for diol synthesis. Adjustments to catalyst systems (e.g., Raney nickel, palladium) and reaction conditions (temperature, pressure) could theoretically be adapted to synthesize (R*,S*)-pentane-2,4-diol from appropriate precursors.
Physicochemical Properties
The following table summarizes key physicochemical data for (R*,S*)-pentane-2,4-diol:
Property | Value | Source |
---|---|---|
Molecular Weight | 104.15 g/mol | |
Boiling Point | 199.5°C (at 760 mmHg) | |
Density | 1.0 ± 0.1 g/cm³ | |
Flash Point | 101.7°C | |
Vapor Pressure | 0.1 ± 0.8 mmHg (25°C) | |
Refractive Index | 1.441 |
The compound’s relatively high boiling point and low vapor pressure suggest stability under standard processing conditions, making it suitable for high-temperature reactions such as polycondensation .
Applications in Polymer Chemistry
Optically Active Polyesters
(R*,S*)-Pentane-2,4-diol has been employed as a monomer in the synthesis of chiral polyesters. In a landmark study, polycondensation with aromatic diacid chlorides (e.g., terephthaloyl chloride) yielded polymers with inherent viscosities of 0.22–0.57 dL/g and glass transition temperatures () ranging from 66°C to 147°C . These materials exhibit specific optical rotations (e.g., −421°), underscoring their utility in creating stereoregular polymers for advanced materials.
Thermal Stability and Decomposition
The derived polyesters demonstrate initial decomposition temperatures around 280°C, indicating robust thermal stability . This property is advantageous for applications requiring resistance to thermal degradation, such as high-performance coatings or engineering plastics.
Stereochemical Implications in Synthesis
The meso configuration of (R*,S*)-pentane-2,4-diol introduces unique reactivity patterns. For instance, in polycondensation reactions, the internal symmetry minimizes stereochemical complications, enabling predictable polymer backbone formation. Conversely, the (R,R) isomer’s chirality necessitates stringent enantiomeric excess (e.e.) control to avoid racemization, as evidenced by the need for recrystallization to achieve >99% e.e. .
Future Research Directions
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Catalyst Development: Optimizing asymmetric hydrogenation catalysts to improve yield and selectivity for meso diols.
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Polymer Functionalization: Investigating post-polymerization modifications to enhance material properties like biodegradability or conductivity.
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Toxicity Profiling: Conducting comprehensive ecotoxicological studies to assess environmental impact.
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